2-Oxo-1-phenylpropyl acetate
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Overview
Description
2-Oxo-1-phenylpropyl acetate is an organic compound with the molecular formula C11H10O3 It is an ester derived from the reaction between 2-oxo-1-phenylpropanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1-phenylpropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-phenylpropanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the hydration of 1-phenylprop-2-yn-1-yl acetate using a gold(I) catalyst, followed by biotransformation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and regioselectivity in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 2-oxo-1-phenylpropanol and acetic acid.
Reduction: It can be reduced to 2-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Oxo-1-phenylpropanol, acetic acid.
Reduction: 2-Phenylpropan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1-phenylpropyl acetate has several applications in scientific research:
Biology: It serves as a substrate in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, it acts as a substrate, undergoing transformation to yield specific products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenylbutenoate: Similar in structure but with an additional carbon in the chain.
Phenoxy acetamide: Shares the phenyl group but differs in the functional groups attached.
Uniqueness
2-Oxo-1-phenylpropyl acetate is unique due to its specific ester linkage and the presence of both a ketone and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
19275-80-0 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-oxo-1-phenylpropyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
VYHMUKHYGLLMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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